molecular formula C10H11BrO3 B8205617 Propyl 3-bromo-4-hydroxybenzoate CAS No. 37470-59-0

Propyl 3-bromo-4-hydroxybenzoate

Cat. No.: B8205617
CAS No.: 37470-59-0
M. Wt: 259.10 g/mol
InChI Key: HLGLZIHUZLGLGS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Halogenated benzoate esters are a broad class of compounds that are of significant interest in organic chemistry. The introduction of a halogen atom, such as bromine, onto the aromatic ring of a benzoate ester can profoundly impact its electronic properties, reactivity, and biological activity. The position of the halogen relative to the ester and other substituents is crucial in determining these effects. In the case of Propyl 3-bromo-4-hydroxybenzoate, the bromine atom is ortho to the hydroxyl group and meta to the propyl carboxylate group. This specific arrangement governs the reactivity of the aromatic ring towards further electrophilic substitution and modulates the acidity of the phenolic hydroxyl group.

Significance as a Research Compound in Organic Synthesis

The primary significance of this compound in the research sphere lies in its role as a versatile intermediate in organic synthesis. Its trifunctional nature (phenolic hydroxyl, bromoarene, and ester) allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex target molecules. For instance, the hydroxyl group can be alkylated or acylated, the bromine atom can participate in cross-coupling reactions, and the ester can be hydrolyzed or transesterified. This multi-faceted reactivity makes it an attractive starting material for constructing diverse molecular architectures. One notable application is its use as a key intermediate in the synthesis of febuxostat, a medication used to treat gout. researchgate.net

Overview of Current Academic Inquiry into the Compound's Reactivity and Utility

Current academic inquiry into this compound and its analogs primarily focuses on the development of efficient synthetic methodologies and their application in the preparation of new chemical entities. Research often revolves around optimizing the synthesis of the compound itself, typically through the bromination of a p-hydroxybenzoate precursor followed by esterification. A common challenge in the synthesis of related monobrominated hydroxybenzoates is the potential for the formation of dibrominated by-products, which necessitates careful control of reaction conditions. google.com

Furthermore, investigations into the reactivity of the various functional groups are ongoing. This includes exploring selective reactions at the hydroxyl or bromo positions to build molecular complexity. The utility of this compound as a scaffold for generating libraries of derivatives for screening in various biological assays is also an area of active interest, driven by the established importance of halogenated aromatics in medicinal chemistry.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically 98% sigmaaldrich.com
Storage Temperature Room temperature, sealed in a dry environment sigmaaldrich.com

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process starting from p-hydroxybenzoic acid.

Step 1: Bromination of p-hydroxybenzoic acid

The first step involves the electrophilic aromatic substitution of p-hydroxybenzoic acid with bromine. The reaction is typically carried out in a solvent like glacial acetic acid. prepchem.com The hydroxyl group is an activating group and directs the incoming electrophile (bromine) to the ortho position.

A typical procedure involves dissolving p-hydroxybenzoic acid in heated glacial acetic acid, followed by the addition of a solution of bromine in glacial acetic acid. The reaction mixture is then refluxed for several hours. After cooling, the product, 3-bromo-4-hydroxybenzoic acid, precipitates upon pouring the reaction mixture into cold water and can be purified by recrystallization. prepchem.com

Step 2: Esterification of 3-bromo-4-hydroxybenzoic acid

The second step is the esterification of the resulting 3-bromo-4-hydroxybenzoic acid with propanol (B110389) to form the propyl ester. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 3-bromo-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGLZIHUZLGLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249575
Record name Benzoic acid, 3-bromo-4-hydroxy-, propyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37470-59-0
Record name Benzoic acid, 3-bromo-4-hydroxy-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37470-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-4-hydroxy-, propyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Propyl 3 Bromo 4 Hydroxybenzoate

Direct Esterification Reactions for Benzoate (B1203000) Synthesis

The formation of the propyl ester functional group is typically achieved through direct esterification. The most common method is the Fischer esterification of 4-hydroxybenzoic acid with propanol (B110389) under acidic catalysis. This reversible reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the propanol.

Alternatively, the synthesis can proceed by reacting a 4-hydroxybenzoic acid short-chain ester, such as methyl 4-hydroxybenzoate, with a propyl alcohol in a transesterification reaction. sigmaaldrich.com This process is often catalyzed and can be driven to completion by removing the lower-boiling alcohol byproduct. sigmaaldrich.com

A variety of catalysts have been shown to be effective for the esterification of p-hydroxybenzoic acid, which can be applied to the synthesis of the propyl ester. These catalysts are chosen to increase reaction rates and yields while minimizing side reactions and environmental impact.

Interactive Table: Catalysts for Esterification of 4-Hydroxybenzoic Acid This table summarizes various catalytic systems used for the synthesis of p-hydroxybenzoate esters, adaptable for producing the propyl ester.

Catalyst TypeSpecific CatalystSubstratesKey Findings & Yield
Lewis AcidNeodymium Trioxide4-Hydroxybenzoic acid, Ethanol78.4% yield. Catalyst is insoluble and reusable.
Acid CatalystSulfamic Acid4-Hydroxybenzoic acid, Ethanol90.38% yield. Catalyst is solid, stable, and causes little corrosion.
Acid Catalystp-Toluenesulfonic acid, Sodium bisulfate4-Hydroxybenzoic acid, EthanolSodium bisulfate is cheap, stable, and gives a 91.5% yield.
Halogenated CompoundAlkyl Halide (e.g., Benzyl Chloride)4-Hydroxybenzoic acidReaction is conducted in a homogeneous liquid phase with a non-quaternizable tertiary amine. mdpi.com

Selective Bromination Strategies for Hydroxybenzoic Acid Precursors

The introduction of a single bromine atom onto the aromatic ring requires a selective bromination strategy. The synthesis can be approached in two primary ways: bromination of p-hydroxybenzoic acid followed by esterification, or bromination of propyl 4-hydroxybenzoate. In both cases, the directing effects of the hydroxyl (-OH) and the carboxyl (-COOH or -COOR) groups are critical.

A standard laboratory preparation involves dissolving p-hydroxybenzoic acid in glacial acetic acid and then adding a solution of bromine, also in glacial acetic acid. prepchem.com The mixture is refluxed for several hours, yielding 3-bromo-4-hydroxybenzoic acid upon cooling and precipitation in water. prepchem.com This method resulted in a yield of 70.3%. prepchem.com

Control of Regioselectivity in Halogenation

Controlling the position and number of bromine atoms added (regioselectivity) is paramount. The hydroxyl group is a powerful activating ortho-, para-directing group, while the carboxyl or ester group is a deactivating meta-directing group. Since the para position to the hydroxyl group is already occupied, electrophilic attack is strongly directed to the ortho positions (C3 and C5).

The primary challenge is to prevent di-substitution, which would yield 3,5-dibromo-4-hydroxybenzoic acid. Several factors influence this selectivity:

Solvent Choice : Using a less polar solvent like glacial acetic acid or dichloromethane (B109758) helps to moderate the highly activating effect of the hydroxyl group, thus reducing the rate of the second bromination compared to reactions in highly polar solvents like water. google.comprepchem.com

Reaction Temperature : Controlling the temperature, often by cooling the reaction mixture during the addition of bromine, can help to favor the mono-brominated product. google.com A patented method specifies keeping the temperature between -10°C and 50°C. google.com

Stoichiometry : Careful control of the molar ratio of the brominating agent to the substrate is essential to limit the reaction to a single substitution.

Catalytic Approaches to Bromination

Catalytic methods offer alternative pathways that can improve selectivity and employ safer reagents.

Acid Catalysis : A method for preparing methyl 3-bromo-4-hydroxybenzoate uses glacial acetic acid as a catalyst in a halogenated alkane (e.g., dichloromethane) or ether solvent. google.com This approach is reported to have a high yield, simple operation, and be suitable for industrial production. google.com

Oxidative Bromination : An alternative process involves the oxidative bromination of 4-hydroxybenzoic acid using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in a two-phase system (e.g., water and ethylenedichloride). This method can selectively produce 3-bromo-4-hydroxybenzoic acid and allows for easy separation of the product from the reaction mixture.

Interactive Table: Selective Bromination Reaction Conditions This table outlines different methodologies for the selective mono-bromination of p-hydroxybenzoic acid and its methyl ester.

Starting MaterialBrominating AgentCatalyst/SolventKey ConditionsProductYield
p-Hydroxybenzoic AcidBr₂Glacial Acetic AcidReflux for 6 hours3-bromo-4-hydroxybenzoic acid70.3% prepchem.com
Methyl p-hydroxybenzoateBr₂Glacial Acetic Acid / Dichloromethane-10°C to 50°CMethyl 3-bromo-4-hydroxybenzoateHigh google.com
4-Hydroxybenzoic AcidHBr / H₂O₂Ethylenedichloride / Water (two-phase)45°C, 3 hours3-bromo-4-hydroxybenzoic acidHigh Selectivity

Multi-Step Synthetic Routes Utilizing Propyl 3-bromo-4-hydroxybenzoate as an Intermediate

This compound is a valuable building block in organic synthesis, serving as an intermediate in the creation of more complex molecules, particularly for the pharmaceutical and materials science industries. google.comgoogle.com Its utility stems from the presence of multiple reactive sites: the aryl bromide, the phenolic hydroxyl group, and the propyl ester.

The aryl bromide functionality is particularly significant as it allows for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, which pairs an organohalide with an organoboron compound in the presence of a palladium catalyst. nih.govnih.gov This reaction would enable the synthesis of biphenyl (B1667301) derivatives, which are core structures in many liquid crystals and biologically active compounds. google.comnih.gov

The other functional groups can also be selectively modified. The phenolic hydroxyl group can undergo etherification, and the ester group can be hydrolyzed back to a carboxylic acid or transesterified with other alcohols. This versatility allows for the sequential construction of complex target molecules.

Optimization of Reaction Conditions and Yield for Industrial Production

For industrial-scale production, optimization focuses on maximizing yield, minimizing costs, ensuring safety, and simplifying operations.

Solvent and Catalyst Systems : Patented methods for the bromination step emphasize the use of dichloromethane as a solvent with catalytic glacial acetic acid. google.com This system is advantageous due to the reduced solvent volume required, straightforward workup, and high yields, making it suitable for industrial application. google.com

Two-Phase Reactions : The oxidative bromination of 4-hydroxybenzoic acid in a liquid-liquid two-phase system represents a significant process improvement. It facilitates an easy and environmentally friendlier separation of the product from the corrosive acid solution, leading to a higher isolated yield compared to homogeneous processes.

Temperature Control : For esterification reactions, particularly transesterification, maintaining an optimal temperature range (e.g., 150°C to 180°C) is crucial. sigmaaldrich.com Temperatures that are too low result in incomplete reactions, while excessively high temperatures can lead to the formation of side products and energy waste. sigmaaldrich.com

Advanced Spectroscopic and Diffraction Based Characterization of Propyl 3 Bromo 4 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific ¹H NMR spectral data for Propyl 3-bromo-4-hydroxybenzoate could be located in the available search results. This information is crucial for confirming the identity and elucidating the precise structure of the molecule by showing the chemical environment of the hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, detailed ¹³C NMR data for this compound is not present in the searched resources. This technique is essential for identifying the full carbon framework of the compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

While the molecular weight is confirmed, specific mass spectrometry data, including fragmentation patterns from techniques like GC-MS or ESI-MS, were not found for this compound. Such data would provide confirmation of the molecular mass and offer insights into the compound's structure through its fragmentation pathways. Data is available for related compounds, such as Methyl 3-bromo-4-hydroxybenzoate, but this cannot be accurately extrapolated to the propyl ester. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

No experimental IR or Raman spectra for this compound are available in the public records searched. These spectroscopic techniques are vital for identifying the functional groups present in the molecule by analyzing their characteristic vibrational modes.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

A search for single crystal X-ray diffraction studies on this compound yielded no results. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Intermolecular Interactions

Consequently, without SCXRD data, no information on the crystal packing or the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding involving the bromine atom, can be reported.

Computational Chemistry and Theoretical Investigations of Propyl 3 Bromo 4 Hydroxybenzoate

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure.researchgate.net

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. For Propyl 3-bromo-4-hydroxybenzoate, DFT calculations, particularly using functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable conformation (optimized geometry). researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. The optimized structure is the foundation for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps).researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Theoretical calculations for similar benzoate (B1203000) derivatives help in understanding these reactive sites. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Theoretical Values)

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value

Note: The specific numerical values in this table are placeholders and would be determined from specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping.researchgate.netresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface using a color spectrum.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. For this compound, these regions are typically located around the oxygen atoms of the hydroxyl and carbonyl groups. researchgate.net

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

The MEP map provides a clear, visual representation of the molecule's reactive sites and helps in understanding intermolecular interactions. researchgate.netnih.gov

Vibrational Frequency Calculations and Spectral Simulations.researchgate.net

Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. These calculations, typically carried out using DFT methods, predict the frequencies of fundamental vibrations, which can be correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model and the assignment of spectral bands can be validated. For a molecule like this compound, characteristic vibrational modes would include C-H stretching, O-H stretching, C=O stretching, and vibrations of the benzene (B151609) ring. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction.researchgate.netnih.govnih.gov

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, including UV-Vis spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within the molecule and for interpreting experimental UV-Vis spectra. researchgate.netnih.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax (nm)Value
IRO-H stretch (cm⁻¹)Value
IRC=O stretch (cm⁻¹)Value
¹H NMRChemical Shift (ppm) - OHValue
¹³C NMRChemical Shift (ppm) - C=OValue

Note: The specific numerical values in this table are placeholders and represent the type of data obtained from quantum chemical calculations.

Analysis of Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM).researchgate.net

The study of noncovalent interactions (NCI) is essential for understanding the forces that govern molecular aggregation and crystal packing. The NCI index is a visualization tool that helps in identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic properties and the nature of chemical bonds, including weak noncovalent interactions. QTAIM analysis can identify bond critical points (BCPs) and provide information about the strength and nature of these interactions based on the properties of the electron density at these points. For this compound, these analyses would elucidate the intermolecular hydrogen bonding involving the hydroxyl and carbonyl groups, as well as other weak interactions that influence its solid-state structure. researchgate.net

Chemical Reactivity, Transformation, and Mechanistic Studies of Propyl 3 Bromo 4 Hydroxybenzoate

Electrophilic Aromatic Substitution Mechanisms on the Benzoate (B1203000) Ring

The benzene (B151609) ring of Propyl 3-bromo-4-hydroxybenzoate is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. researchgate.net In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The existing substituents on the ring—the hydroxyl group, the bromo group, and the propyl carboxylate group—profoundly influence the rate and regioselectivity of these reactions.

The general mechanism for electrophilic aromatic substitution proceeds in two steps. The first, and typically rate-determining, step involves the attack of the aromatic ring on the electrophile, which disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

Ester Hydrolysis and Transesterification Pathways

The propyl ester group in this compound can undergo hydrolysis, a reaction that cleaves the ester bond to yield 3-bromo-4-hydroxybenzoic acid and propanol (B110389). This transformation can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release propanol and the protonated carboxylic acid.

In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the propoxide ion, which subsequently deprotonates the newly formed carboxylic acid.

Transesterification is a related process where the propyl group of the ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Nucleophilic Substitution Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring can be replaced through nucleophilic aromatic substitution (SNAr). However, SNAr reactions on aryl halides like this compound are generally less facile than nucleophilic substitution on alkyl halides. pressbooks.pub For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the hydroxyl and propyl carboxylate groups influence the ring's electron density, which in turn affects the feasibility of SNAr reactions.

The mechanism of SNAr reactions usually involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the bromide ion) to restore the aromaticity of the ring.

Reductive Transformations of the Bromo Functionality

The carbon-bromine bond in this compound can be cleaved through reductive transformations. These reactions typically involve the use of a reducing agent, which can range from metal-based systems to catalytic hydrogenation.

One common method for the dehalogenation of aryl halides is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process replaces the bromine atom with a hydrogen atom.

Other reductive methods can also be employed, potentially involving dissolving metal reductions or hydride-based reducing agents, to achieve the removal of the bromo group.

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation. Phenols can be oxidized to a variety of products, including quinones, depending on the oxidizing agent and reaction conditions.

Synthesis and Characterization of Propyl 3 Bromo 4 Hydroxybenzoate Derivatives and Analogues

Derivatization at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C4 position of propyl 3-bromo-4-hydroxybenzoate is a prime target for derivatization, readily undergoing reactions such as etherification and esterification. These modifications can significantly impact the compound's lipophilicity and hydrogen bonding capacity.

Etherification: The synthesis of ether derivatives, specifically alkoxybenzoates, is a common strategy. An analogous reaction is the "oxyalkylation" step in the synthesis of other complex molecules, where a phenolic hydroxyl group is converted to an ether. For instance, in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, 3-bromo-4-hydroxybenzonitrile (B56826) is reacted with 1-bromo-2-methylpropane (B43306) in the presence of anhydrous potassium carbonate in acetone (B3395972). researchgate.net This Williamson ether synthesis approach can be directly applied to this compound to yield a variety of propyl 3-bromo-4-alkoxybenzoates.

A general procedure for the etherification of this compound would involve its reaction with an alkyl halide (R-X) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

Esterification: The phenolic hydroxyl group can also be acylated to form ester derivatives. This can be achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction would yield propyl 3-bromo-4-(acyloxy)benzoates. While specific examples for the title compound are not prevalent in the searched literature, the esterification of p-hydroxybenzoic acid and its esters is a well-established reaction. iajpr.com

Functionalization of the Carboxylate Moiety

The propyl ester of the carboxylate group is another key site for modification. Functionalization at this position can lead to the formation of amides, hydrazides, and other carboxylic acid derivatives, which can introduce new interaction points for biological targets.

Amidation: The propyl ester can be converted to an amide by reacting this compound with an amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by the amine itself or an additional catalyst. The resulting 3-bromo-4-hydroxybenzamides would feature a different hydrogen bonding profile compared to the parent ester.

Hydrazinolysis: Reaction of the propyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) would lead to the formation of 3-bromo-4-hydroxybenzoyl hydrazide. Hydrazides are versatile intermediates that can be further modified, for example, by reaction with aldehydes or ketones to form hydrazones.

Hydrolysis to Carboxylic Acid: The propyl ester can be hydrolyzed to the corresponding 3-bromo-4-hydroxybenzoic acid under either acidic or basic conditions. mdma.ch This carboxylic acid can then be activated, for example by conversion to an acyl chloride, and subsequently reacted with a wide range of nucleophiles to generate a variety of derivatives. For instance, the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid yields the corresponding carboxylic acid, demonstrating a related transformation. mdpi.com

Modification of the Propyl Chain

While less commonly explored for this specific molecule based on the available literature, the propyl chain of the ester group can, in principle, be modified.

Transesterification: One potential modification is transesterification, where the propyl group is exchanged for a different alkyl or aryl group by reacting this compound with another alcohol in the presence of an acid or base catalyst. This would allow for the synthesis of a library of different esters of 3-bromo-4-hydroxybenzoic acid.

Reduction and Re-alkylation: A more complex modification would involve the reduction of the ester to an alcohol, followed by re-alkylation. However, this would be a multi-step process and may not be the most efficient route to analogues with different alkyl chains. A more direct approach would be to synthesize the desired 3-bromo-4-hydroxybenzoic acid and then esterify it with the alcohol of choice.

It is important to note that reactions like the Clemmensen or Wolff-Kishner reductions are used to reduce ketones to alkanes and are not suitable for modifying the propyl ester chain. annamalaiuniversity.ac.inwikipedia.orgpharmaguideline.comyoutube.comchemistrytalk.orgbyjus.comthermofisher.commasterorganicchemistry.comyoutube.com

Introduction of Additional Substituents onto the Aromatic Ring

The aromatic ring of this compound already possesses a bromine atom and a hydroxyl group, which direct further electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The positions ortho and para to the hydroxyl group are C3 and C5. Since C3 is already substituted with bromine, further substitution is likely to be directed to the C5 position.

Halogenation: Further bromination of the aromatic ring is possible. For example, the bromination of 4-hydroxybenzoic acid can yield 3,5-dibromo-4-hydroxybenzoic acid. exsyncorp.comnih.gov This suggests that this compound could be further brominated at the C5 position to yield propyl 3,5-dibromo-4-hydroxybenzoate.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. google.com For 4-hydroxybenzoic acid, nitration occurs at the 3-position. In the case of this compound, the strong activating effect of the hydroxyl group would likely direct nitration to the C5 position, yielding propyl 3-bromo-5-nitro-4-hydroxybenzoate.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation could potentially introduce acyl or alkyl groups onto the aromatic ring. masterorganicchemistry.com However, the presence of the deactivating bromine atom and the potential for the Lewis acid catalyst to interact with the hydroxyl and ester groups can complicate these reactions. The hydroxyl group is a powerful activating group, which would favor substitution at the C5 position.

The synthesis of these derivatives allows for a systematic exploration of the structure-activity relationships of this class of compounds.

Applications in Advanced Organic Synthesis and Materials Science Research

Propyl 3-bromo-4-hydroxybenzoate as a Building Block for Complex Organic Molecules

This compound serves as a key starting material for the synthesis of more complex organic molecules due to its reactive sites. The presence of the bromine atom and the phenolic hydroxyl group allows for sequential or orthogonal chemical modifications.

The general class of hydroxybenzoic acid esters is recognized for its utility in creating a diverse range of biologically active compounds. nih.gov For instance, derivatives of p-hydroxybenzoic acid have been explored for their antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netglobalresearchonline.net The introduction of a bromine atom, as seen in this compound, provides a handle for further chemical elaboration, enhancing its potential as a building block.

The reactivity of the closely related methyl 3-bromo-4-hydroxybenzoate is highlighted in its use as a reactant in the preparation of selective inhibitors. bldpharm.com This underscores the role of the brominated hydroxybenzoate scaffold in generating molecules with specific biological targets. The precursor, 3-bromo-4-hydroxybenzoic acid, is also a known metabolite and has been identified in marine organisms. nih.gov

The following table outlines the key reactive sites of this compound and their potential transformations, illustrating its versatility as a building block.

Reactive SitePotential TransformationResulting Functionality
Phenolic Hydroxyl GroupEtherification (e.g., Williamson ether synthesis), EsterificationAryl ether, Di-ester
Bromo SubstituentCross-coupling reactions (e.g., Suzuki, Stille), Nucleophilic aromatic substitutionBi-aryl systems, Substituted aromatic rings
Ester GroupHydrolysis, Transesterification, AmidationCarboxylic acid, Different ester, Amide

This multifunctional nature allows chemists to strategically build molecular complexity, making this compound a valuable component in the synthesis of novel organic compounds.

Strategies for Introducing Halogenated Phenolic Ester Scaffolds into Target Structures

The incorporation of halogenated phenolic ester scaffolds, such as this compound, into larger molecular frameworks is achieved through a variety of established synthetic strategies. The choice of reaction depends on the desired final structure and the compatibility of other functional groups present in the reacting molecules.

One common approach is through etherification of the phenolic hydroxyl group. The Williamson ether synthesis, a classic and reliable method, involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This method is highly effective for creating a wide range of aryl ethers.

Another powerful strategy involves carbon-carbon bond formation at the site of the bromine atom using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a versatile method for forming bi-aryl structures by reacting the aryl bromide with an organoboron compound. This reaction is widely used in the synthesis of pharmaceuticals and complex organic materials due to its mild conditions and tolerance of various functional groups.

The following table summarizes key synthetic strategies for incorporating the this compound scaffold.

Synthetic StrategyKey ReagentsBond Formed
Williamson Ether SynthesisBase (e.g., NaH, K2CO3), Alkyl halideC-O (Ether)
Suzuki-Miyaura CouplingPalladium catalyst, Base, Organoboron reagentC-C (Aryl-Aryl)
Esterification (of the hydroxyl group)Acyl chloride, Carboxylic acid with coupling agentC-O (Ester)

These synthetic routes provide a robust toolbox for chemists to integrate the unique electronic and steric properties of the halogenated phenolic ester motif into a diverse array of target molecules.

Non-Biological Applications within Materials Chemistry

The structural characteristics of this compound also lend themselves to applications in materials chemistry, particularly as a precursor for specialty polymers. The rigid aromatic core, combined with the reactive hydroxyl and bromo functional groups, makes it a candidate for the synthesis of high-performance polymers with tailored properties.

Derivatives of p-hydroxybenzoic acid are fundamental monomers in the production of liquid crystal polymers (LCPs) . ulprospector.commdpi.com These materials exhibit a high degree of order in the melt phase, leading to exceptional mechanical strength, thermal stability, and chemical resistance. ulprospector.com The introduction of a bulky substituent like bromine on the aromatic ring can influence the packing of the polymer chains, potentially altering the liquid crystalline properties and processing characteristics of the resulting material. While direct polymerization of this compound is not extensively documented, its structural similarity to established LCP monomers suggests its potential in this area. google.commdpi.comresearchgate.netgoogle.com

Furthermore, the bromine atom can serve as a site for post-polymerization modification . A polymer synthesized from a brominated monomer like this compound could be further functionalized by replacing the bromine atoms along the polymer chain. This approach allows for the introduction of various functionalities, leading to materials with specific optical, electronic, or surface properties.

The potential applications in materials science are summarized in the table below.

Application AreaRationalePotential Properties of Resulting Material
Liquid Crystal Polymer (LCP) MonomerRigid aromatic core, similar to existing LCP monomers. ulprospector.commdpi.comHigh thermal stability, mechanical strength, chemical resistance.
Precursor for Specialty PolyestersDi-functional nature (hydroxyl and ester/acid after hydrolysis) allows for polycondensation. google.comgoogle.comModified thermal and mechanical properties compared to non-halogenated analogs.
Flame Retardant Additive or MonomerPresence of bromine can impart flame retardant properties.Increased fire resistance of the polymer matrix.

While dedicated research on the use of this compound in these specific applications is still emerging, the foundational principles of polymer chemistry and materials science strongly support its potential as a valuable component in the development of new advanced materials.

Future Research Directions and Unexplored Avenues for Propyl 3 Bromo 4 Hydroxybenzoate

Development of More Sustainable and Greener Synthetic Routes

The conventional synthesis of related compounds, such as methyl 3-bromo-4-hydroxybenzoate, often involves the bromination of the corresponding p-hydroxybenzoate ester. google.com These reactions can present several environmental and efficiency challenges. For instance, a patented method for the methyl analog uses halogenated solvents like dichloromethane (B109758) or chloroform (B151607) and notes that the synthesis of such compounds can be complicated by the formation of di-brominated side products (e.g., 3,5-dibromo-4-hydroxybenzoate). google.com This leads to issues with low yields, complex purification processes, and the use of toxic solvents. google.com

Future research should prioritize the development of green and sustainable synthetic pathways for Propyl 3-bromo-4-hydroxybenzoate. Key areas for investigation include:

Green Solvents: Exploring alternatives to halogenated solvents, such as supercritical fluids (scCO₂), ionic liquids, or bio-based solvents, could drastically reduce the environmental impact of the synthesis.

Solvent-Free Conditions: Investigating solid-state or melt-phase reactions could eliminate the need for solvents altogether, improving process efficiency and reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, primarily by minimizing the formation of the di-bromo byproduct, is crucial for improving atom economy and sustainability.

Exploration of Novel Catalytic Systems for Specific Transformations

Achieving high regioselectivity is a significant challenge in the synthesis of this compound. The hydroxyl group on the phenolic ring activates the two ortho positions (3 and 5), making the formation of both mono- and di-bromo species possible. google.com While methods exist using catalysts like glacial acetic acid, these may not offer the desired selectivity or efficiency for industrial-scale production. google.com

A promising avenue of research is the exploration of advanced catalytic systems to precisely control the bromination reaction. This could involve:

Shape-Selective Catalysts: Utilizing microporous materials like zeolites, whose pore structure could sterically hinder the addition of a second bromine atom, thus favoring the mono-brominated product.

Heterogeneous Catalysts: Developing solid-supported catalysts (e.g., metals on inorganic supports) that can be easily recovered and recycled, simplifying downstream processing and reducing waste.

Enzymatic Catalysis: Investigating the use of haloperoxidase enzymes, which are known to perform highly selective halogenation reactions in nature under mild aqueous conditions. This biomimetic approach represents a frontier in green chemistry.

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

To optimize the synthesis of this compound and suppress byproduct formation, a thorough understanding of the reaction mechanism and kinetics is essential. Traditional offline analysis (e.g., TLC, HPLC) provides snapshots in time but can miss crucial information about transient intermediates and reaction pathways.

Future work should employ advanced in-situ spectroscopic techniques to monitor the synthesis in real-time.

Process Analytical Technology (PAT): Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses.

Kinetic Analysis: The data obtained from in-situ monitoring would enable the development of precise kinetic models. These models are invaluable for understanding the factors that favor the desired 3-bromo product over the 3,5-dibromo byproduct.

Mechanism Elucidation: By identifying short-lived intermediates, researchers can gain a clearer picture of the reaction mechanism, which is fundamental knowledge needed to design more selective and efficient catalytic systems.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. While this compound itself is of interest, its backbone is also a scaffold for designing new molecules with tailored functionalities.

Future research should leverage computational methods to explore the chemical space around this compound.

Density Functional Theory (DFT): As demonstrated in the design of other complex organic molecules, DFT can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between these orbitals provides insight into the chemical reactivity and stability of designed derivatives. nih.gov

In Silico Screening: By computationally modifying the propyl ester chain, the hydroxyl group, or adding other functional groups, a library of virtual derivatives can be created. Their properties (e.g., electronic structure, reactivity, potential for intermolecular interactions) can be predicted and screened, allowing researchers to prioritize the most promising candidates for laboratory synthesis. nih.gov

Reaction Mechanism Simulation: Computational studies, similar to those used to understand inhibitor binding, can model the interaction of the compound and its derivatives with biological targets or in material science contexts, helping to rationalize observed reactivity and guide the design of molecules with enhanced performance. nih.gov

Investigation of Solid-State Properties for Material Science Applications

The arrangement of molecules in the solid state dictates a material's macroscopic properties, including its optical, electronic, and mechanical characteristics. The parent compound, propyl 4-hydroxybenzoate, is known to form one-dimensional chains in its crystal structure through O—H···O hydrogen bonds, with adjacent chains linked by weak π–π interactions. researchgate.net

The introduction of a bromine atom in this compound is expected to significantly alter these solid-state characteristics, opening up avenues for new material science applications.

X-ray Crystallography: The most critical step is to determine the single-crystal X-ray structure of the compound. This will reveal the precise molecular geometry and the intermolecular interactions that govern the crystal packing.

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), a strong, directional, non-covalent interaction that is a powerful tool in crystal engineering for creating novel supramolecular architectures.

Impact on Crystal Packing: Research should focus on how the bulky and electronegative bromine atom disrupts or modifies the hydrogen bonding and π–π stacking observed in the parent paraben. researchgate.net These modifications could lead to materials with unique properties, such as altered melting points, solubility, or even nonlinear optical behavior, making them candidates for advanced functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 37470-59-0 sigmaaldrich.com, , bldpharm.com
Molecular Formula C₁₀H₁₁BrO₃ sigmaaldrich.com,
Molecular Weight 259.10 g/mol nih.gov,
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

| Purity | 98% | sigmaaldrich.com |

Table 2: Proposed Future Research Initiatives and Methodologies

Research Direction Key Objective Proposed Techniques Expected Outcome
Sustainable Synthesis Reduce environmental impact and improve efficiency. Use of green solvents, solvent-free conditions, atom economy analysis. A greener, more cost-effective synthetic route suitable for industrial application. google.com
Novel Catalysis Achieve high regioselectivity for mono-bromination. Zeolites, heterogeneous catalysts, haloperoxidase enzymes. A highly selective and recyclable catalytic system that minimizes byproduct formation. google.com
In-Situ Monitoring Understand reaction kinetics and mechanism. In-situ FTIR (ReactIR), Raman spectroscopy, kinetic modeling. A detailed mechanistic understanding for reaction optimization and control.
Computational Design Design derivatives with tailored properties in silico. Density Functional Theory (DFT), molecular modeling. A library of virtual derivatives with predicted properties to guide experimental synthesis. nih.gov

| Solid-State Properties | Explore potential for new materials. | Single-crystal X-ray diffraction, thermal analysis (DSC/TGA). | Elucidation of crystal structure and intermolecular forces (e.g., halogen bonding), identifying potential for material science applications. researchgate.net |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methyl 3-bromo-4-hydroxybenzoate
Propylparaben (Propyl 4-hydroxybenzoate)
3,5-dibromo-4-hydroxybenzoate
Dichloromethane
Chloroform
Glacial acetic acid
3-bromo-4-hydroxybenzoic acid

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing propyl 3-bromo-4-hydroxybenzoate?

  • Methodological Answer : The compound can be synthesized via esterification of 3-bromo-4-hydroxybenzoic acid with propanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like trichlorotriazine (as described in general procedure B for analogous esters) . Alternative routes may involve activating the carboxylic acid group with chloroformates (e.g., propyl chloroformate), though safety precautions are critical due to reagent toxicity . Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures are typical).

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats to prevent skin/eye contact . Work in a fume hood to avoid inhalation. Storage should comply with OSHA guidelines: keep containers sealed, dry, and away from oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose according to local regulations . Note that related chloroformates (e.g., propyl chloroformate) lack comprehensive toxicity data, necessitating conservative risk assessments .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR will show distinct peaks for the propyl chain (δ 0.9–1.7 ppm) and aromatic protons influenced by bromine (deshielded, δ 7.5–8.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA.
  • XRD : Single-crystal X-ray diffraction (as applied to propyl para-hydroxybenzoate) resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism (hydroxy group keto-enol shifts) or impurities. Perform deuterium exchange experiments (D₂O shake) to identify exchangeable protons. Cross-validate with high-resolution mass spectrometry (HRMS) and IR (to confirm ester C=O stretch ~1700 cm⁻¹). For structural ambiguities, compare with XRD data from analogous crystals (e.g., propyl para-hydroxybenzoate) .

Q. What computational strategies can predict the optical and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions and hyperpolarizability. Bromine’s electron-withdrawing effect reduces band gaps compared to non-halogenated analogs. Software like Gaussian or ORCA can simulate UV-Vis spectra and second-harmonic generation (SHG) responses, as demonstrated for related benzoate crystals .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes like acetylcholinesterase (relevant to pesticidal activity, as seen in bromopropylate derivatives) using Ellman’s method (DTNB reagent) .
  • Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Include controls (e.g., ampicillin) and solvent blanks.
  • Structure-Activity Relationships (SAR) : Compare with brominated analogs (e.g., 4-bromo-2-hydroxybenzoic acid) to isolate the role of ester chain length .

Data Conflict Resolution

Q. How should discrepancies in toxicity data between this compound and its precursors be addressed?

  • Methodological Answer : Cross-reference in vitro (e.g., Ames test for mutagenicity) and in silico (QSAR models) data. For example, if 3-bromo-4-hydroxybenzoic acid shows higher toxicity, evaluate metabolic stability (e.g., ester hydrolysis in liver microsomes) to determine if the ester acts as a prodrug. Prioritize studies using OECD guidelines for consistency .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.